molecular formula C13H4Br6O3 B1619049 Bis(2,4,6-tribromophenyl) carbonate CAS No. 67990-32-3

Bis(2,4,6-tribromophenyl) carbonate

Cat. No.: B1619049
CAS No.: 67990-32-3
M. Wt: 687.6 g/mol
InChI Key: KYCZCJACRVPWFK-UHFFFAOYSA-N
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Description

Bis(2,4,6-tribromophenyl) carbonate: is a brominated organic compound with the molecular formula C13H4Br6O3. It is primarily used as a flame retardant due to its high bromine content, which makes it effective in reducing the flammability of various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the electronics, textiles, and plastics industries to enhance fire safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-tribromophenyl) carbonate typically involves the reaction of 2,4,6-tribromophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 , \text{C6H2Br3OH} + \text{COCl2} \rightarrow \text{C13H4Br6O3} + 2 , \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2,4,6-tribromophenyl) carbonate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base, leading to the formation of 2,4,6-tribromophenol and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: This reaction is usually performed in aqueous solutions with a base like NaOH at elevated temperatures.

Major Products:

    Substitution Reactions: Depending on the nucleophile, various substituted phenyl carbonates can be formed.

    Hydrolysis: The primary products are 2,4,6-tribromophenol and carbon dioxide.

Scientific Research Applications

Flame Retardant Applications

1. Industry Usage

The primary application of Bis(2,4,6-tribromophenyl) carbonate is as a flame retardant in various materials:

  • Plastics : Used in the production of fire-resistant plastics for consumer goods and industrial applications.
  • Textiles : Incorporated into fabrics to enhance fire safety standards.
  • Electronics : Utilized in circuit boards and electronic components to prevent ignition and reduce flammability.

The effectiveness of this compound as a flame retardant stems from its ability to release bromine radicals upon heating, which interfere with the combustion process by reacting with free radicals in flames .

2. Mechanism of Action

The flame-retardant properties are attributed to the dual-phase action of this compound:

  • Gas Phase : Bromine radicals inhibit flame propagation.
  • Condensed Phase : The compound forms a protective char layer that prevents further combustion.

Synthesis and Chemical Reactions

1. Synthesis Methods

The synthesis typically involves the reaction of 2,4,6-tribromophenol with phosgene in the presence of a base like pyridine:

2C6H2Br3OH+COCl2C13H4Br6O3+2HCl2\text{C}_6\text{H}_2\text{Br}_3\text{OH}+\text{COCl}_2\rightarrow \text{C}_{13}\text{H}_4\text{Br}_6\text{O}_3+2\text{HCl}

This process is conducted under controlled conditions to maximize yield and purity.

2. Reaction Types

  • Nucleophilic Substitution Reactions : Can occur where bromine atoms are replaced by nucleophiles such as hydroxide ions.
  • Hydrolysis : Under basic conditions, it can hydrolyze to yield 2,4,6-tribromophenol and carbon dioxide.

While this compound itself is not widely used directly in biological applications, its derivatives are studied for potential antimicrobial and antifungal activities. Additionally, concerns regarding the environmental persistence and toxicity of brominated compounds have led to increased scrutiny over their use.

Case Study: Toxicological Concerns

Research has indicated that compounds related to this compound may exhibit endocrine-disrupting properties. For instance, studies on 2,4,6-tribromophenol (a degradation product) have shown potential neurotoxic effects and interactions with thyroid hormone-binding proteins . This highlights the importance of evaluating both efficacy and safety in the application of brominated flame retardants.

Mechanism of Action

The flame-retardant properties of Bis(2,4,6-tribromophenyl) carbonate are primarily due to the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect.

Comparison with Similar Compounds

    Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications.

    Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation and other materials.

    Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants used in various consumer products.

Uniqueness: Bis(2,4,6-tribromophenyl) carbonate is unique due to its specific structure, which provides a balance of high bromine content and stability. This makes it particularly effective in applications where both high thermal stability and flame retardancy are required.

Biological Activity

Bis(2,4,6-tribromophenyl) carbonate (CAS Number: 67990-32-3) is a brominated compound primarily used as a flame retardant. Its structure consists of two 2,4,6-tribromophenyl groups linked by a carbonate moiety, which contributes to its biological activity and environmental persistence. This article reviews the biological effects of this compound based on diverse research findings and case studies.

PropertyValue
Molecular FormulaC₁₃H₄Br₆O₃
Molecular Weight687.59 g/mol
Density2.49 g/cm³
Boiling Point546.4 °C
Flash Point284.3 °C
LogP7.839

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects:

  • Endocrine Disruption : Similar to other polybrominated flame retardants (PBFRs), this compound has been linked to endocrine disruption. It can interfere with thyroid hormone transport proteins, potentially leading to developmental and reproductive toxicity .
  • Carcinogenic Potential : Some studies suggest that compounds structurally related to this compound may have carcinogenic properties. While specific data on this compound is limited, its structural analogs have raised concerns regarding long-term exposure risks .
  • Neurotoxicity : Evidence indicates that brominated phenols can affect neurodevelopment, potentially leading to neurotoxic outcomes. The mechanism may involve disruption of calcium signaling pathways in neurons .

Case Studies

  • Short-term Feeding Studies : A study conducted over 4 and 13 weeks demonstrated significant liver and thyroid effects in test animals exposed to PBFRs, including this compound. These findings highlight the need for further investigation into its chronic effects on human health .
  • Debromination and Biodegradation : Research into the biodegradation of related compounds like 2,4,6-tribromophenol (TBP) shows that microbial processes can effectively reduce brominated content in contaminated environments. This suggests potential pathways for the degradation of this compound in natural settings .

Environmental Impact

The persistence of this compound in the environment raises concerns about bioaccumulation and long-term ecological effects. Its high LogP value indicates significant lipophilicity, suggesting it may accumulate in fatty tissues of organisms . Furthermore, its potential to form toxic metabolites through environmental degradation processes necessitates monitoring in aquatic systems.

Properties

IUPAC Name

bis(2,4,6-tribromophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Br6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZCJACRVPWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Br6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987410
Record name Bis(2,4,6-tribromophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67990-32-3
Record name Phenol, 2,4,6-tribromo-, 1,1′-carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67990-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4,6-tribromo-, 1,1'-carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,6-tribromo-, 1,1'-carbonate
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Record name Bis(2,4,6-tribromophenyl) carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,6-tribromophenyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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